molecular formula C6H10F3NO B1377595 2-Methyl-5-(trifluoromethyl)morpholine CAS No. 1375471-67-2

2-Methyl-5-(trifluoromethyl)morpholine

Cat. No. B1377595
CAS RN: 1375471-67-2
M. Wt: 169.14 g/mol
InChI Key: FOMQMFRRIIWKGI-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C6H10F3NO . It is a morpholine derivative, which is a class of compounds that have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds .


Synthesis Analysis

The synthesis of morpholines, including 2-Methyl-5-(trifluoromethyl)morpholine, has been a subject of research. Amino alcohols and their derivatives are common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(trifluoromethyl)morpholine can be represented by the InChI code 1S/C6H10F3NO/c1-4-2-10-5(3-11-4)6(7,8)9;/h4-5,10H,2-3H2,1H3 . This indicates that the compound contains six carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom.


Physical And Chemical Properties Analysis

2-Methyl-5-(trifluoromethyl)morpholine is a powder at room temperature . It has a molecular weight of 169.15 g/mol .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

A study presented an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its potential efficacy in clinical settings for conditions like emesis and depression. This compound demonstrates high solubility and effectiveness in pre-clinical tests, suggesting its utility in therapeutic applications (Harrison et al., 2001).

Synthesis and Chemical Properties

Research into the synthesis of related compounds has yielded potent neurokinin-1 (NK-1) receptor antagonists, utilizing a convergent approach for the synthesis of enantiomerically pure compounds. This work underscores the chemical versatility and potential therapeutic relevance of morpholine derivatives (Elati et al., 2007).

Electrochemical Applications

An innovative electrochemical intramolecular oxytrifluoromethylation method for N-tethered alkenyl alcohols was developed, providing a straightforward route to synthesize CF3-containing morpholine derivatives. This method emphasizes the importance of morpholine derivatives in organic synthesis and potential pharmaceutical applications (Claraz et al., 2020).

Antidepressive Activity

A particular study synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and explored its antidepressant activities in mice, highlighting the compound's potential as a therapeutic agent for depression (Yuan, 2012).

X-ray Crystallography

The molecular and crystal structures of 2-morpholino-5-trifluoromethyl-1,3,4-thiadiazole were examined through X-ray diffraction, offering insights into the compound's structural characteristics. This study provides valuable information for the development of new fluoroorganic compounds (Slepukhin et al., 2015).

Safety and Hazards

The safety information for 2-Methyl-5-(trifluoromethyl)morpholine indicates that it is associated with several hazard statements, including H226, H315, H318, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-4-2-10-5(3-11-4)6(7,8)9/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMQMFRRIIWKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270334
Record name Morpholine, 2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)morpholine

CAS RN

1375471-67-2
Record name Morpholine, 2-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375471-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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